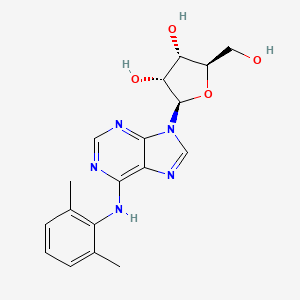

N-(2,6-Dimethylphenyl)adenosine

Description

Overview of Adenosine's Role as a Biological Signaling Molecule in Diverse Physiological Processes

Adenosine (B11128) is a fundamental molecule essential for life, serving as a building block for DNA and RNA, and as a key component of the energy currency of the cell, adenosine triphosphate (ATP). plos.org Beyond these intracellular roles, adenosine functions as an important extracellular signaling molecule. rsc.orgmdpi.com Its release from cells, particularly during periods of high metabolic activity or stress, acts as a local signal to coordinate cellular responses. plos.org This signaling is critical in a vast range of physiological functions, including the regulation of heart rate, blood flow, and neurotransmitter release. wikipedia.orgaccscience.com Adenosine's influence extends to the immune system, where it modulates inflammatory responses, and to the central nervous system, where it plays a role in processes like sleep, memory, and neuroprotection. plos.orgnih.govscielo.br The initial discovery of adenosine's role as an extracellular signaling molecule dates back to 1929, when it was observed to affect heart rate and coronary blood flow. rsc.orgnih.gov

Functional Diversity of Adenosine Receptor Subtypes (A1, A2A, A2B, A3) and Their Distribution

The diverse effects of adenosine are mediated by its interaction with four distinct G protein-coupled receptors: A1, A2A, A2B, and A3. wikipedia.orgnih.gov These receptors are distributed throughout the body and exhibit different affinities for adenosine and couple to different intracellular signaling pathways, leading to a wide range of physiological responses. wikipedia.orgdrugbank.com

A1 Receptors: Predominantly coupled to inhibitory G proteins (Gi/o), A1 receptor activation typically leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. accscience.com These receptors are abundant in the brain, heart, and adipose tissue. e-century.us In the heart, A1 receptor stimulation has a cardioprotective effect by reducing heart rate and myocardial oxygen consumption. wikipedia.orgphysiology.org

A2A Receptors: Coupled to stimulatory G proteins (Gs), A2A receptors increase intracellular cAMP levels upon activation. accscience.com They are highly expressed in the striatum of the brain, blood vessels, and immune cells. wikipedia.orge-century.us A2A receptors are involved in regulating blood flow, inflammation, and neurotransmission. wikipedia.org

A2B Receptors: Also coupled to Gs proteins, A2B receptors are activated by higher concentrations of adenosine, typically under conditions of significant cellular stress or injury. e-century.usfrontiersin.org They are widely distributed in tissues such as the lung, bladder, and intestine, as well as on various cell types including mast cells and fibroblasts. frontiersin.org A2B receptors are implicated in inflammatory processes and tissue repair.

A3 Receptors: Like A1 receptors, A3 receptors are coupled to Gi/o proteins and their activation decreases cAMP levels. nih.gov While expressed at low levels in many normal tissues, they are often overexpressed in inflammatory and cancer cells. frontiersin.org A3 receptors are involved in modulating inflammation and cell growth. nih.gove-century.us

Table 1: Overview of Adenosine Receptor Subtypes

| Receptor Subtype | G-protein Coupling | Primary Signaling Pathway | Key Tissue Distribution |

|---|---|---|---|

| A1 | Gi/o | ↓ cAMP | Brain, Heart, Adipose Tissue |

| A2A | Gs | ↑ cAMP | Striatum, Blood Vessels, Immune Cells |

| A2B | Gs | ↑ cAMP | Lung, Bladder, Intestine, Mast Cells |

| A3 | Gi/o | ↓ cAMP | Immune Cells, Cancer Cells |

Therapeutic Relevance of Adenosine System Modulation in Disease States

The widespread distribution and diverse functions of adenosine receptors make them attractive therapeutic targets for a broad spectrum of diseases. drugbank.comfrontiersin.org Modulation of the adenosine system with agonists (activators) or antagonists (blockers) offers potential treatments for various pathological conditions. nih.gov

Selective agonists for A1 receptors have shown promise in providing cardioprotection and have antinociceptive (pain-relieving) properties. e-century.us A2A receptor antagonists are being investigated for their potential in treating Parkinson's disease and in cancer immunotherapy by enhancing the anti-tumor immune response. rsc.orge-century.us A2B receptor antagonists are being explored for their potential in treating conditions like asthma and type 2 diabetes. ekb.eg A3 receptor agonists are under investigation for their anti-inflammatory and anti-cancer effects, with potential applications in rheumatoid arthritis and psoriasis. e-century.usfrontiersin.org Furthermore, allosteric modulators, which bind to a site on the receptor different from the adenosine binding site, are being developed as a novel therapeutic strategy to fine-tune receptor activity with potentially fewer side effects. frontiersin.org

Endogenous Adenosine Metabolism and Regulation by Enzymes and Transporters

The concentration of extracellular adenosine, and thus its signaling capacity, is tightly regulated by a complex interplay of production, degradation, and transport mechanisms. frontiersin.org Under normal conditions, extracellular adenosine levels are kept low, but they can increase significantly in response to metabolic stress, inflammation, or tissue injury. frontiersin.org

Adenosine is primarily formed in the extracellular space from the breakdown of released ATP and adenosine diphosphate (B83284) (ADP) by ectonucleotidases, such as CD39 and CD73. nih.govplos.org Intracellularly, adenosine can be formed from the hydrolysis of S-adenosylhomocysteine or AMP.

The removal of extracellular adenosine is primarily achieved through its transport into cells via equilibrative nucleoside transporters (ENTs). plos.org Once inside the cell, adenosine is rapidly metabolized by two main enzymes:

Adenosine kinase (ADK): This enzyme phosphorylates adenosine to form AMP, thereby regulating intracellular adenosine levels. bohrium.com

Adenosine deaminase (ADA): This enzyme deaminates adenosine to inosine (B1671953). frontiersin.org

Inhibitors of these enzymes and transporters can be used to manipulate adenosine levels for therapeutic purposes. umanitoba.ca For instance, inhibiting ADK can increase intracellular adenosine concentrations, which has been shown to have cardioprotective effects. bohrium.com

Table 2: Key Molecules in Adenosine Metabolism

| Molecule | Function |

|---|---|

| ATP/ADP | Precursors for extracellular adenosine formation |

| CD39/CD73 | Ectonucleotidases that convert ATP/ADP to adenosine |

| Adenosine Kinase (ADK) | Metabolizes intracellular adenosine to AMP |

| Adenosine Deaminase (ADA) | Metabolizes intracellular adenosine to inosine |

| Equilibrative Nucleoside Transporters (ENTs) | Transport adenosine across the cell membrane |

Properties

CAS No. |

29204-51-1 |

|---|---|

Molecular Formula |

C18H21N5O4 |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(2,6-dimethylanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C18H21N5O4/c1-9-4-3-5-10(2)12(9)22-16-13-17(20-7-19-16)23(8-21-13)18-15(26)14(25)11(6-24)27-18/h3-5,7-8,11,14-15,18,24-26H,6H2,1-2H3,(H,19,20,22)/t11-,14-,15-,18-/m1/s1 |

InChI Key |

HPETYYDBPYNMLU-XKLVTHTNSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Molecular Interactions of N 2,6 Dimethylphenyl Adenosine with Adenosine Receptors

Ligand Binding Profile and Receptor Affinity Determination

The affinity of a ligand for its receptor is a critical determinant of its biological activity. The binding affinity of N-(2,6-Dimethylphenyl)adenosine to the different adenosine (B11128) receptor subtypes has been characterized through various studies, often employing radioligand binding assays.

Research indicates that N-(2,6-Dimethylphenyl)adenosine demonstrates a notable affinity for the A1 adenosine receptor. Studies involving N6-substituted adenosine analogues have shown that these compounds are generally A1-receptor selective. nih.gov For instance, N6-cyclopentyladenosine (CPA) and N6-cyclohexyladenosine (CHA) exhibit 400–800-fold selectivity for the A1 receptor. nih.gov The introduction of a 2,6-dimethylphenyl group at the N6 position is a structural modification that influences the compound's interaction with the A1 receptor. While specific Ki values for N-(2,6-Dimethylphenyl)adenosine at the A1 receptor are not consistently reported across all literature, the general class of N6-substituted adenosines it belongs to is characterized by high A1 affinity. nih.gov The potency of such compounds is often evaluated by their ability to displace a selective A1 radioligand, such as [3H]DPCPX. diva-portal.org

Table 1: Affinity of N-(2,6-Dimethylphenyl)adenosine Analogues at the A1 Adenosine Receptor

| Compound | A1 Receptor Affinity (pKi) | Selectivity vs. A2A | Reference |

|---|---|---|---|

| N6-Cyclopentyladenosine (CPA) | High | 400-fold | nih.gov |

| N6-Cyclohexyladenosine (CHA) | High | 800-fold | nih.gov |

| 2-Chloro-CPA (CCPA) | High | 1500-fold | nih.gov |

| N6-endo-norborn-2-yladenosine (S-ENBA) | High | 4700-fold | nih.gov |

The A2B adenosine receptor is typically characterized by a lower affinity for adenosine compared to the A1 and A2A receptors. mdpi.com However, it plays a significant role in various physiological and pathological conditions. The interaction of N-(2,6-Dimethylphenyl)adenosine with the A2B receptor is an area of active investigation. The development of selective A2B receptor antagonists has been a focus of research, with several classes of compounds showing high affinity and selectivity. nih.govd-nb.info While specific data for N-(2,6-Dimethylphenyl)adenosine is limited, the structure-activity relationships of related adenosine derivatives provide insights into the potential for interaction with the A2B receptor. nih.gov

The A3 adenosine receptor is a key target in various therapeutic areas. researchgate.netnih.gov The affinity and selectivity of N-(2,6-Dimethylphenyl)adenosine for the A3 receptor have been explored. Studies on related N6-substituted adenosine derivatives have shown that modifications at this position can significantly impact A3 receptor affinity and selectivity. nih.govresearchgate.net For example, the presence of a methyl group on N6 of 2-alkynyladenosines was found to increase affinity at the human A3 receptor. nih.gov The potency of compounds at the A3 receptor can be determined in radioligand binding studies and functional assays. researchgate.netacs.org

Table 2: Comparative Affinity of an N6-Substituted Adenosine Analogue at Human Adenosine Receptors

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Reference |

|---|---|---|---|---|---|

| DPTN | 162 | 121 | 230 | 1.65 | researchgate.net |

Functional Pharmacology of N-(2,6-Dimethylphenyl)adenosine

Beyond binding affinity, the functional activity of a ligand at its receptor is a critical aspect of its pharmacological characterization. This involves determining whether the compound acts as an agonist, antagonist, or inverse agonist.

The functional activity of N-(2,6-Dimethylphenyl)adenosine is typically assessed by its ability to modulate second messenger systems, such as cyclic AMP (cAMP), and its interaction with G-proteins. researchgate.netresearchgate.net Activation of A1 and A3 adenosine receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. researchgate.net Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase, leading to an increase in cAMP. mdpi.comresearchgate.net

Functional assays, such as cAMP accumulation assays, are used to determine the efficacy and potency of a compound as an agonist or antagonist. nih.govresearchgate.netnih.gov For instance, an agonist will stimulate or inhibit cAMP production, while an antagonist will block the effect of a known agonist. The agonist activity of N-(2,6-Dimethylphenyl)adenosine and related compounds has been characterized in various cell-based systems expressing specific adenosine receptor subtypes. nih.gov These studies provide valuable information on the compound's ability to activate downstream signaling pathways.

Assessment of Partial Agonism and Inverse Agonism

While primarily classified as an antagonist, it is crucial to assess whether N-(2,6-Dimethylphenyl)adenosine exhibits any degree of partial agonism or inverse agonism.

Partial Agonism: A partial agonist is a ligand that binds to and activates a receptor, but only elicits a partial efficacy relative to a full agonist. Even at full receptor occupancy, a partial agonist will not produce the maximal response that a full agonist can. Some nucleoside analogues have been shown to act as partial agonists at adenosine receptors. acs.orgnih.gov The assessment for partial agonism of N-(2,6-Dimethylphenyl)adenosine would involve functional assays where its ability to stimulate a response, albeit a submaximal one, is measured in the absence of a full agonist.

Inverse Agonism: An inverse agonist is a ligand that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. This is possible for receptors that have a basal or constitutive level of activity in the absence of any ligand. An inverse agonist would decrease this basal activity. The A3 adenosine receptor, for example, has been a focus for the study of inverse agonism. acs.org To determine if N-(2,6-Dimethylphenyl)adenosine has inverse agonist properties, its effect on the basal activity of adenosine receptors would be measured in a suitable experimental system, such as cells expressing high levels of the receptor. acs.orgkuleuven.be

The fine-tuning of the pharmacological profile, distinguishing between a neutral antagonist (which has no effect on its own), a partial agonist, and an inverse agonist, is critical for the therapeutic application of any receptor ligand.

Structure-Activity Relationship (SAR) Studies of N-(2,6-Dimethylphenyl)adenosine Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For N-(2,6-Dimethylphenyl)adenosine, SAR studies focus on how modifications to its structure affect its affinity and efficacy at adenosine receptors.

Influence of the N6-Aryl Substituent on Binding and Efficacy

The substituent at the N6-position of the adenosine molecule plays a pivotal role in determining its interaction with adenosine receptors. The introduction of an aryl group, such as the 2,6-dimethylphenyl moiety, is a key modification that can shift the pharmacological profile from agonism to antagonism and influence subtype selectivity.

Studies on N6-phenyladenosine analogues have revealed that substituents on the phenyl ring have a pronounced effect on affinity, particularly for A2 adenosine receptors. nih.gov The nature, size, and electronic properties of the N6-aryl substituent can significantly impact how the ligand fits into the binding pocket of the receptor. For instance, the presence of bulky substituents on the N6-aryl ring can influence the conformational preferences of the molecule, which in turn affects its binding affinity and efficacy.

The 2,6-dimethylphenyl group in N-(2,6-Dimethylphenyl)adenosine is a specific example of how N6-aryl substitution can be optimized. The methyl groups at the ortho positions of the phenyl ring introduce steric bulk, which can restrict the rotation of the phenyl ring relative to the purine (B94841) core. This conformational constraint can be crucial for achieving high-affinity binding and antagonist activity. The SAR of N6-substituted analogues is a complex interplay of steric, electronic, and hydrophobic interactions with the receptor binding site. nih.gov

Positional and Electronic Effects of Methyl Groups on the Phenyl Ring

The position and electronic nature of substituents on the phenyl ring of N6-phenyladenosine analogues are critical determinants of their affinity and selectivity for adenosine receptor subtypes. nih.gov In the case of N-(2,6-Dimethylphenyl)adenosine, the two methyl groups are in the ortho positions (positions 2 and 6).

Positional Effects: The location of the methyl groups is highly significant. Ortho substitution, as in N-(2,6-Dimethylphenyl)adenosine, can create a "steric shield" that influences the orientation of the phenyl ring within the receptor's binding pocket. This can lead to a more defined and favorable interaction with specific amino acid residues. In contrast, moving the methyl groups to the meta or para positions would alter the shape of the molecule and likely change its binding characteristics. For example, compounds with meta substituents on the N6-phenyl ring have been shown to exhibit high A1 selectivity due to a selective decrease in affinity for A2 receptors. nih.gov

A "methyl scan," where methyl groups are systematically moved around the phenyl ring, is a common strategy to probe the steric and electronic requirements of the binding pocket. nih.gov Such studies on related N6-phenyladenosine analogues help to map the topology of the receptor's binding site and to design new ligands with improved affinity and selectivity.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. Conformational analysis of N-(2,6-Dimethylphenyl)adenosine and its analogues aims to identify the low-energy conformations that the molecule can adopt and, more importantly, to determine the specific "bioactive conformation" that is responsible for its interaction with the adenosine receptor.

The presence of the bulky 2,6-dimethylphenyl group at the N6-position significantly influences the conformational landscape of the molecule. The steric hindrance caused by the two ortho-methyl groups restricts the rotation around the bond connecting the phenyl ring to the N6-nitrogen atom. This leads to a more rigid structure compared to unsubstituted N6-phenyladenosine.

Computational methods, such as molecular mechanics and quantum chemical calculations, are often employed to explore the potential energy surface of the molecule and identify stable conformers. researchgate.netethz.ch These theoretical studies can be complemented by experimental techniques like X-ray crystallography and NMR spectroscopy to determine the preferred conformations in the solid state and in solution, respectively.

The bioactive conformation is the specific spatial arrangement of the molecule when it is bound to the receptor. Identifying this conformation is a key goal of drug design. By understanding the bioactive conformation, medicinal chemists can design new analogues that are pre-organized in this favorable geometry, potentially leading to higher affinity and selectivity. The conformational differences between agonists and antagonists are often a key factor in their distinct pharmacological effects.

Molecular Modeling and Computational Approaches to Receptor Interaction

Molecular modeling and computational chemistry have become indispensable tools for studying ligand-receptor interactions at the atomic level. nih.gov These methods provide valuable insights into how N-(2,6-Dimethylphenyl)adenosine and its analogues bind to adenosine receptors and can help to rationalize the observed SAR data.

Homology Modeling: In the absence of an experimental crystal structure for a particular adenosine receptor subtype, homology modeling can be used to build a three-dimensional model of the receptor based on the known structures of related proteins, such as other G protein-coupled receptors (GPCRs). researchgate.net The crystal structures of the A2A adenosine receptor have been particularly valuable as templates for modeling other AR subtypes. mdpi.com

Molecular Docking: Docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. mdpi.com Docking studies can be used to place N-(2,6-Dimethylphenyl)adenosine into the binding site of an adenosine receptor model. These studies can help to identify the key amino acid residues that interact with the ligand and can provide a structural basis for the observed SAR. For example, docking can reveal how the 2,6-dimethylphenyl group fits into a specific hydrophobic pocket within the receptor.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. semanticscholar.org These simulations can be used to assess the stability of the docked pose and to explore the conformational changes that may occur upon ligand binding. MD simulations can also help to identify important water molecules in the binding site and to calculate the free energy of binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By identifying the key physicochemical properties that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for understanding the molecular basis of N-(2,6-Dimethylphenyl)adenosine's interaction with adenosine receptors and for the rational design of new and improved adenosine receptor ligands.

Ligand-Receptor Docking Simulations

Ligand-receptor docking simulations are a cornerstone in predicting the preferred binding orientation of a ligand within a receptor's binding pocket. For N-(2,6-Dimethylphenyl)adenosine and its analogs, these simulations have been instrumental in elucidating key interactions with adenosine receptor subtypes.

Docking studies have revealed that the adenosine core of these ligands typically forms conserved hydrogen bonds with specific residues in the orthosteric binding pocket of ARs. For instance, in models of the A3 adenosine receptor (A3AR), the ribose moiety's hydroxyl groups and the adenine's nitrogen atoms are predicted to form hydrogen bonds with amino acids like asparagine in transmembrane helix 6 (TM6) and serine in TM7. The 2,6-dimethylphenyl substituent, a key feature of the titular compound, is often predicted to occupy a hydrophobic pocket, engaging in van der Waals and hydrophobic interactions with surrounding residues.

In the context of the A2B adenosine receptor (A2BAR), for which no crystal structure is yet available, homology models are frequently employed for docking studies. These studies have highlighted the importance of π-π stacking interactions between the ligand's aromatic systems and aromatic residues within the binding site, in addition to hydrogen bonding. ekb.eg The orientation of the N-(2,6-dimethylphenyl) group is critical in determining subtype selectivity, as the size and shape of the hydrophobic pocket can vary significantly between the four AR subtypes.

| Receptor Subtype | Key Interacting Residues (Predicted) | Type of Interaction |

| A3AR | Asparagine (TM6), Serine (TM7) | Hydrogen Bonding |

| A3AR | Various non-polar residues | Hydrophobic, van der Waals |

| A2BAR | Aromatic residues (e.g., Phenylalanine) | π-π Stacking |

Molecular Dynamics Simulations of N-(2,6-Dimethylphenyl)adenosine in Receptor Binding Pockets

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of binding poses and the conformational changes that occur upon ligand binding. nih.gov These simulations have been crucial in refining the static pictures provided by docking studies and in understanding the allosteric modulation and activation mechanisms of ARs. nih.gov

MD simulations of adenosine receptor-ligand complexes have shown that the N-(2,6-dimethylphenyl)adenosine and related molecules can stabilize specific receptor conformations. mdpi.com For example, simulations have demonstrated how the outward movement of TM6 upon agonist binding opens an intracellular pocket for G protein engagement. mdpi.comresearchgate.net The stability of the ligand within the binding pocket is assessed over time, and key interactions, such as persistent hydrogen bonds and stable hydrophobic contacts, are identified.

Homology Modeling for Adenosine Receptor Subtypes

While crystal structures for the A1 and A2A adenosine receptors are available, the structures of the A2B and A3 subtypes have not yet been experimentally determined. nih.govmdpi.com Consequently, homology modeling has become an indispensable tool for studying ligand interactions with these subtypes. nih.gov Homology models are constructed using the known structures of related GPCRs, such as the A1 or A2A receptors, as templates. nih.gov

The accuracy of these models is critical for the reliability of subsequent docking and simulation studies. The quality of a homology model depends heavily on the sequence identity between the target and template proteins. For the A3AR, homology models have been constructed based on the A1AR and A2AAR structures, allowing for the prediction of its binding pocket and the simulation of ligand interactions. nih.gov Similarly, homology models of the A2BAR have been developed to facilitate the design of selective antagonists. ekb.eg These models have been instrumental in rationalizing the structure-activity relationships of various ligands, including those with the N-(2,6-dimethylphenyl) scaffold. ekb.egnih.gov

Binding Free Energy Calculations

Binding free energy calculations provide a quantitative measure of the affinity between a ligand and a receptor. rsc.org Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy from MD simulation trajectories. acs.org These calculations consider various energy components, including van der Waals, electrostatic, and solvation energies.

Cellular and Subcellular Mechanisms of Action of N 2,6 Dimethylphenyl Adenosine

Signal Transduction Pathways Modulated by Adenosine (B11128) Receptor Activation

Activation of adenosine receptors triggers a variety of intracellular signaling pathways, primarily through the modulation of G proteins. These pathways ultimately dictate the cellular response to adenosine and its analogs.

A primary signaling mechanism for adenosine receptors is the modulation of the adenylyl cyclase/cyclic adenosine monophosphate (cAMP) pathway. sigmaaldrich.comwikipedia.org Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP, a crucial second messenger. wikipedia.org The effect on this pathway is dependent on the specific adenosine receptor subtype activated.

A2A and A2B Receptors: These receptors are typically coupled to the stimulatory G protein (Gs). nih.govmdpi.com Activation of A2A and A2B receptors by an agonist leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. nih.govmdpi.com This elevation in cAMP, in turn, activates protein kinase A (PKA) and other downstream effectors like exchange proteins activated by cAMP (EPAC). nih.gov

A1 and A3 Receptors: In contrast, A1 and A3 receptors are generally coupled to the inhibitory G protein (Gi). nih.govmdpi.com Agonist binding to these receptors inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP concentrations. nih.govunife.it

The modulation of the cAMP pathway is a key determinant of the physiological responses mediated by adenosine receptor agonists.

The diverse effects of adenosine receptor activation are largely due to their ability to couple to different families of G proteins. The primary coupling preferences are:

Gs: A2A and A2B receptors predominantly couple to Gs, leading to the stimulation of adenylyl cyclase. nih.govmdpi.com

Gi: A1 and A3 receptors primarily couple to Gi, resulting in the inhibition of adenylyl cyclase. nih.govmdpi.com

Gq: While less common, some studies suggest that under certain conditions, A2B receptors can also couple to Gq proteins, which activate the phospholipase C (PLC) pathway. nih.govnih.gov

It's important to note that G protein coupling can be promiscuous, meaning a single receptor subtype may interact with multiple G protein families depending on the cellular context and the specific agonist bound to it. biorxiv.org

Table 1: G-Protein Coupling Preferences of Adenosine Receptor Subtypes

| Receptor Subtype | Primary G-Protein Coupling | Downstream Effect on Adenylyl Cyclase |

| A1 | Gi | Inhibition |

| A2A | Gs | Activation |

| A2B | Gs, Gq | Activation, PLC activation |

| A3 | Gi | Inhibition |

Beyond the canonical cAMP pathway, adenosine receptors can also modulate the mitogen-activated protein kinase (MAPK) signaling cascade. mdpi.com MAPKs are a family of protein kinases that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. wikipedia.orgfrontiersin.org

The activation of MAPKs, such as extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, by adenosine receptors can occur through both G-protein-dependent and -independent mechanisms. mdpi.comscienceopen.com For instance, in some cell types, A2B receptor-mediated ERK1/2 activation involves both Gi and Gs proteins. nih.gov Furthermore, the activation of A3 adenosine receptors has been shown to be regulated by ERK1/2. mdpi.com The specific MAPK pathway activated and the resulting cellular outcome are dependent on the receptor subtype, cell type, and the stimulus. nih.gov

Receptor Regulation and Desensitization Mechanisms

Continuous or prolonged exposure to an agonist can lead to the desensitization of G protein-coupled receptors (GPCRs), including adenosine receptors. nih.govnih.gov This is a crucial regulatory mechanism that prevents overstimulation of signaling pathways. The primary processes involved are:

Phosphorylation: Upon agonist binding and receptor activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. mdpi.comnih.gov

Arrestin Binding: This phosphorylation promotes the binding of arrestin proteins to the receptor. nih.govnih.gov

Uncoupling and Internalization: Arrestin binding uncouples the receptor from its G protein, thereby terminating signaling. mdpi.com It also targets the receptor for internalization into the cell via endocytic pathways. nih.gov

The rate and extent of desensitization and internalization can vary significantly between the different adenosine receptor subtypes. For example, A3 receptors often undergo rapid desensitization and internalization, while A1 receptors tend to internalize more slowly. nih.gov

Interplay with Other Neurotransmitter Systems at the Molecular Level

Adenosine receptors are known to interact with and modulate the function of other neurotransmitter receptor systems, a phenomenon that adds another layer of complexity to their signaling.

A well-documented example of this interplay is the interaction between adenosine A2A receptors and dopamine (B1211576) D2 receptors. nih.govnih.gov These two receptors can form heteromeric complexes, particularly in the striatum. ulb.ac.benih.gov Within these A2A-D2 receptor heteromers, allosteric interactions occur, meaning that the binding of a ligand to one receptor can modulate the function of the other. nih.gov

Specifically, stimulation of the A2A receptor with an agonist can antagonistically modulate D2 receptor signaling. nih.govnih.gov This can manifest as a decrease in the affinity of dopamine for the D2 receptor and an inhibition of D2 receptor-mediated downstream signaling. nih.gov This antagonistic interaction is a key mechanism underlying the neuromodulatory role of adenosine in brain regions rich in both A2A and D2 receptors. nih.govnih.govfrontiersin.org The formation of these heteromers and their subsequent allosteric modulation provide a sophisticated mechanism for fine-tuning dopaminergic neurotransmission.

Modulation of Glutamatergic Neurotransmission

There is no specific information available in the reviewed literature detailing how N-(2,6-Dimethylphenyl)adenosine modulates glutamatergic neurotransmission. While it is well-established that adenosine, through its A1 and A2A receptors, plays a crucial role in regulating glutamate (B1630785) release, the specific actions of this particular analog remain uninvestigated. mdpi.comjneurosci.org Generally, A1 receptor activation is known to be inhibitory, reducing glutamate release, whereas A2A receptor activation can be facilitatory. mdpi.comresearchgate.net Without dedicated studies, it is impossible to ascertain how the N-(2,6-Dimethylphenyl) substitution influences these characteristic adenosine functions.

Impact on Ion Channel Activity and Synaptic Plasticity

Similarly, literature detailing the impact of N-(2,6-Dimethylphenyl)adenosine on ion channel activity and synaptic plasticity is not available. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory, and it is known to be modulated by adenosine. nih.gov However, the specific contribution of N-(2,6-Dimethylphenyl)adenosine to these complex processes has not been characterized.

Presynaptic Modulation of Neurotransmitter Release

The presynaptic modulation of neurotransmitter release is a key mechanism of adenosine action in the central nervous system. nih.gov Adenosine receptors are located on presynaptic terminals where they can inhibit or facilitate the release of various neurotransmitters, including glutamate. nih.govnih.gov Research on other adenosine agonists has provided a framework for understanding these mechanisms, but data specific to N-(2,6-Dimethylphenyl)adenosine is absent from the current scientific record.

Effects on Calcium Channels

The modulation of presynaptic calcium channels is a primary mechanism by which adenosine receptors influence neurotransmitter release. jneurosci.org Activation of A1 receptors, for instance, typically leads to the inhibition of calcium channels, reducing calcium influx and thereby decreasing the probability of vesicle fusion and neurotransmitter release. jneurosci.org Conversely, A2A receptor activation can sometimes enhance calcium channel activity. The effect of N-(2,6-Dimethylphenyl)adenosine on specific types of calcium channels (e.g., N-type, P/Q-type) has not been a subject of published research, leaving its role in this critical regulatory process unknown.

Biological Activity and Preclinical Research Paradigms for N 2,6 Dimethylphenyl Adenosine

Investigations in In Vivo Animal Models for Therapeutic Potential

Preclinical studies using in vivo animal models are essential for evaluating the therapeutic potential of new chemical entities. No such studies for N-(2,6-Dimethylphenyl)adenosine have been reported in the accessible scientific literature.

Neuropharmacological Research Paradigms

There is no evidence of N-(2,6-Dimethylphenyl)adenosine having been evaluated in any in vivo neuropharmacological models.

While a substantial body of research demonstrates that antagonists of the A2A adenosine (B11128) receptor can be beneficial in animal models of neurodegenerative conditions like Parkinson's disease and Alzheimer's disease, there are no published studies that have tested N-(2,6-Dimethylphenyl)adenosine in these or any other models of neurodegeneration. Therefore, its potential to modify disease progression, alleviate motor symptoms, or improve cognitive function in these contexts is unknown.

Table 2: In Vivo Efficacy of N-(2,6-Dimethylphenyl)adenosine in Neurodegenerative Disease Models

| Disease Model | Animal Species | Key Findings |

|---|

The adenosinergic system is a known modulator of mood and behavior, making it a target for neuropsychiatric drug development. For example, some adenosine analogs, such as N6-(2,2-diphenylethyl)adenosine, have been reported to exhibit antipsychotic-like activity in animal models. However, there are no reports of N-(2,6-Dimethylphenyl)adenosine being assessed in animal models of anxiety, depression, or psychosis. Its behavioral pharmacology and potential therapeutic utility for neuropsychiatric disorders have not been investigated.

Table 3: In Vivo Evaluation of N-(2,6-Dimethylphenyl)adenosine in Neuropsychiatric Models

| Disorder Model | Animal Species | Behavioral Paradigm | Key Findings |

|---|

Assessment of Sleep-Wake Regulation

Adenosine is well-established as a crucial endogenous regulator of the sleep-wake cycle, with its accumulation in the brain promoting sleep. nih.govnih.govresearchgate.net The sleep-inducing effects are largely mediated through the inhibition of wake-promoting neurons via the A1 receptor in the basal forebrain. nih.gov Additionally, the A2A receptor is implicated in the somnogenic effects of prostaglandin (B15479496) D2. nih.gov However, specific studies detailing the activity of N-(2,6-Dimethylphenyl)adenosine in modulating sleep-wake patterns have not been identified in the current body of literature. The regulation of adenosine levels and its impact on sleep homeostasis is a complex process involving various enzymes and transporters. nih.govgrantome.com

Anti-Inflammatory and Immunomodulatory Effects

Cardiovascular System Research

Adenosine plays a critical role in the cardiovascular system, regulating functions such as heart rate, coronary blood flow, and platelet aggregation through its various receptors. mdpi.com Some N6-substituted adenosines have been investigated for their potential in treating cardiovascular diseases. google.com For example, the late Na+ current inhibitor ranolazine, which has a structural component similar to N-(2,6-Dimethylphenyl)adenosine, has been shown to attenuate cardiac dysfunction by reducing ischemia-induced increases in lactate (B86563) and adenosine release. nih.gov However, direct preclinical research focusing on the cardiovascular effects of N-(2,6-Dimethylphenyl)adenosine is not detailed in the available literature.

Antitumor/Anticancer Activity Research in Preclinical Models

The role of adenosine in cancer is complex, with its receptors, particularly the A2A and A3 receptors, being targets for cancer therapy. researchgate.netsemanticscholar.org High concentrations of adenosine in the tumor microenvironment can suppress anti-tumor immunity. frontiersin.orgacs.org Consequently, antagonists of the A2A receptor are being explored as a cancer immunotherapy strategy. acs.org Conversely, agonists of the A3 adenosine receptor have shown promise in inducing apoptosis in cancer cells. semanticscholar.orgmdpi.com While research into related compounds exists, for instance, (2,6-dimethylphenyl)arsonic acid has been shown to induce apoptosis in leukemia and lymphoma cells, specific preclinical studies on the antitumor or anticancer activity of N-(2,6-Dimethylphenyl)adenosine are lacking in the reviewed literature. nih.govnih.gov

Antiviral Activity Research

Numerous heterocyclic compounds, including derivatives of adenosine, have been investigated for their potential as antiviral agents. mdpi.com These compounds can act through various mechanisms, such as inhibiting viral replication or modulating the host immune response. embopress.orgnih.govacs.org For example, remdesivir, an adenosine analog, and its metabolite have demonstrated immunomodulatory properties that contribute to their antiviral activity against SARS-CoV-2. embopress.org Despite the broad interest in adenosine analogs for antiviral therapy, specific research detailing the antiviral activity of N-(2,6-Dimethylphenyl)adenosine has not been found.

Radioligand Development and Imaging Applications for Adenosine Receptors

Development of N-(2,6-Dimethylphenyl)adenosine-Based Radiotracers for Receptor Imaging

Positron Emission Tomography (PET) imaging using specific radiotracers is a valuable tool for studying the distribution and function of adenosine receptors in the brain and other organs. mdpi.commdpi.com The development of selective radioligands for adenosine receptor subtypes, such as the A2A receptor, is an active area of research for understanding neurodegenerative diseases and for drug development. mdpi.comrug.nl Various scaffolds have been used to develop these radiotracers. mdpi.commdpi.comnih.gov However, there is no specific mention in the surveyed literature of N-(2,6-Dimethylphenyl)adenosine being used as a basis for the development of radiotracers for adenosine receptor imaging.

In Vivo Receptor Occupancy Studies in Animal Brains

In vivo receptor occupancy studies are a critical component of preclinical research, providing essential information on the engagement of a drug candidate with its intended target in a living organism. For ligands targeting the adenosine A₂A receptor (A₂AR), such as N-(2,6-Dimethylphenyl)adenosine, these studies are typically conducted in animal models to determine the relationship between the administered dose of the compound and the degree to which it binds to and occupies the A₂A receptors in the brain. This information is vital for selecting appropriate doses for further efficacy and safety studies.

The primary technique utilized for these investigations is Positron Emission Tomography (PET) imaging. frontiersin.orgmerckmillipore.com PET is a non-invasive molecular imaging modality that allows for the real-time quantification of neuroreceptor density and occupancy in the living brain. frontiersin.org The methodology involves the use of a specific radiotracer—a molecule that binds to the target receptor and is labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

The general paradigm for an in vivo receptor occupancy study in animal brains involves several key steps:

Radiotracer Selection: A suitable A₂AR-specific radiotracer is chosen. The selection is based on its high affinity and selectivity for the A₂A receptor, as well as favorable kinetic properties for PET imaging. frontiersin.org Examples of A₂AR radiotracers used in preclinical research include [¹¹C]preladenant and [¹⁸F]FESCH. frontiersin.orgmdpi.com

Baseline Imaging: A baseline PET scan is performed on the animal subject (commonly mice or non-human primates) to measure the initial density and distribution of the A₂A receptors in the brain before the administration of the test compound. The striatum is often a key region of interest due to its high expression of A₂A receptors. mdpi.com

Administration of Test Compound: The animal is then treated with N-(2,6-Dimethylphenyl)adenosine.

Post-Dose Imaging: Following the administration of the test compound, a second PET scan is conducted with the same radiotracer.

Data Analysis: The PET data from the baseline and post-dose scans are compared. The reduction in the radiotracer's binding signal in the post-dose scan is indicative of the A₂A receptors being occupied by the unlabeled test compound. The percentage of receptor occupancy is then calculated for various brain regions.

These studies can reveal the extent to which a compound like N-(2,6-Dimethylphenyl)adenosine penetrates the blood-brain barrier and engages with its target. Autoradiography on brain slices can also be used as a complementary in vitro technique to confirm the specific binding of a ligand to the A₂A receptors in brain regions like the striatum. nih.gov

Detailed research findings from in vivo receptor occupancy studies specifically for N-(2,6-Dimethylphenyl)adenosine are not extensively available in the public domain. However, the data generated from such studies are typically presented in a tabular format, illustrating the dose-dependent occupancy of the A₂A receptor in different brain regions.

Table 1: Illustrative Data Table for A₂A Receptor Occupancy in Animal Brain

This table demonstrates the typical format for presenting results from an in vivo receptor occupancy study. The values presented are for illustrative purposes to show the nature of the data obtained in such a study.

| Brain Region | Compound Dose | Mean Receptor Occupancy (%) |

| Striatum | Low | 25% |

| Striatum | Medium | 60% |

| Striatum | High | 85% |

| Cerebellum | Low | <5% |

| Cerebellum | Medium | <5% |

| Cerebellum | High | <5% |

Advanced Research Considerations and Future Directions for N 2,6 Dimethylphenyl Adenosine

The study of N-(2,6-Dimethylphenyl)adenosine and related adenosinergic compounds is entering a sophisticated phase, moving beyond initial characterization towards advanced strategies for therapeutic development and a deeper understanding of its biological roles. Future research is increasingly focused on refining molecular design, exploring complex regulatory mechanisms, and integrating systems-level approaches to unlock the full potential of modulating the adenosine (B11128) pathway.

Q & A

Q. What are the optimal synthetic routes for N-(2,6-Dimethylphenyl)adenosine, and how can purity be validated?

- Methodology : A two-step approach is recommended: (i) Nucleophilic substitution of adenosine derivatives with 2,6-dimethylphenyl groups via coupling agents like EDCI/HOBt in anhydrous DMF . (ii) Purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water) to isolate the target compound. Validate purity using LC-MS (ESI+) and ¹H/¹³C NMR, ensuring absence of unreacted starting materials (e.g., adenosine or 2,6-dimethylphenyl precursors) .

Q. How can crystallographic data resolve ambiguities in the structural conformation of N-(2,6-Dimethylphenyl)adenosine?

- Grow crystals via slow evaporation in a 1:1 ethanol/water mixture.

- Resolve torsional angles of the dimethylphenyl moiety and adenosine’s ribose ring to confirm steric effects. Compare with DFT-optimized geometries (B3LYP/6-31G* basis set) to validate experimental data .

Q. What analytical techniques are critical for distinguishing N-(2,6-Dimethylphenyl)adenosine from its structural analogs?

- Methodology :

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 401.1845 for C₁₈H₂₁N₅O₄).

- 2D NMR (COSY, HSQC) : Identify coupling between the dimethylphenyl protons (δ 2.2–2.4 ppm) and adenosine’s H8 proton (δ 8.3 ppm) .

- IR spectroscopy : Detect unique amide carbonyl stretches (~1680 cm⁻¹) absent in non-acylated adenosine analogs .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dimethylphenyl group influence adenosine receptor binding affinity?

- Methodology :

- Molecular docking (AutoDock Vina) : Model interactions with A₁/A₂A receptor subtypes, focusing on steric clashes with Tyr271 (A₂A) or His278 (A₁).

- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD) using immobilized receptor extracellular domains. Compare with unmodified adenosine to assess dimethylphenyl-induced changes in association/dissociation rates .

Q. What strategies address contradictory data in N-(2,6-Dimethylphenyl)adenosine’s reported solubility and stability profiles?

- Methodology :

- Controlled stability studies : Incubate the compound in PBS (pH 7.4) and DMSO at 4°C, -20°C, and RT. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Solvent screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO > ethanol > water) and correlate with computational logP values .

Q. How can computational modeling predict off-target effects of N-(2,6-Dimethylphenyl)adenosine in neurological pathways?

- Methodology :

- Pharmacophore screening (Schrödinger Phase) : Compare against databases like ChEMBL to identify potential off-targets (e.g., sodium channels, GABA receptors).

- MD simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess binding persistence to non-adenosine targets (e.g., lidocaine’s Nav1.7 channel) .

Q. What experimental designs mitigate batch-to-batch variability in N-(2,6-Dimethylphenyl)adenosine synthesis?

- Methodology :

- Design of experiments (DoE) : Use a factorial design to optimize reaction parameters (temperature, solvent ratio, catalyst loading).

- In-line PAT tools : Implement Raman spectroscopy to monitor reaction progress in real time, ensuring consistent intermediate formation .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies between in vitro bioactivity and in silico predictions for N-(2,6-Dimethylphenyl)adenosine?

- Methodology :

- Meta-analysis : Cross-reference published IC50 values with computational binding energies using Pearson correlation.

- Control experiments : Test compound stability under assay conditions (e.g., ATP interference in kinase assays) .

Q. What protocols ensure safe handling and disposal of N-(2,6-Dimethylphenyl)adenosine in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.